5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride
Description
This compound is a structurally complex molecule featuring a cyclohexa-2,5-dien-1-ylidene core substituted with a 2-chlorophenyl group, a 4-((3,5-dicarboxyphenyl)amino)phenyl moiety, and an isophthalic acid residue. The monohydrochloride salt enhances its solubility in polar solvents, which is critical for pharmaceutical or agrochemical applications. However, its precise biological or industrial applications remain unexplored in the provided evidence.
Properties
CAS No. |
94166-42-4 |
|---|---|
Molecular Formula |
C35H24Cl2N2O8 |
Molecular Weight |
671.5 g/mol |
IUPAC Name |
5-[4-[(2-chlorophenyl)-[4-(3,5-dicarboxyphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzene-1,3-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C35H23ClN2O8.ClH/c36-30-4-2-1-3-29(30)31(19-5-9-25(10-6-19)37-27-15-21(32(39)40)13-22(16-27)33(41)42)20-7-11-26(12-8-20)38-28-17-23(34(43)44)14-24(18-28)35(45)46;/h1-18,37H,(H,39,40)(H,41,42)(H,43,44)(H,45,46);1H |
InChI Key |
KXFMNVQVDOVUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=NC3=CC(=CC(=C3)C(=O)O)C(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC(=CC(=C5)C(=O)O)C(=O)O)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride involves several steps, including the formation of intermediate compounds and their subsequent reactions. The process typically begins with the preparation of the chlorophenyl derivative, followed by the introduction of the dicarboxyphenyl and aminophenyl groups. The final step involves the formation of the cyclohexa-2,5-dien-1-ylidene structure and its subsequent reaction with isophthalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis systems, and high-throughput screening to identify the most efficient reaction pathways.
Chemical Reactions Analysis
Types of Reactions
5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further modified to obtain compounds with specific properties and applications.
Scientific Research Applications
5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. This includes the inhibition of specific enzymes involved in inflammation and cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related molecules from the evidence, focusing on core motifs, substituents, and bioactivity.
Structural Analogues from 1,3-Dioxolane Derivatives ()
Compounds such as dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7) share dicarboxylate ester groups and aromatic substituents but differ in core structure (1,3-dioxolane vs. cyclohexadienylidene). Key distinctions include:
- Flexibility : The 1,3-dioxolane ring is more rigid, whereas the cyclohexadienylidene core allows conformational mobility.
- Bioactivity : The 1,3-dioxolane derivatives exhibit broad-spectrum antimicrobial activity (MIC range: 4.8–5000 µg/mL against S. aureus, E. coli, and C. albicans) . The target compound’s bioactivity is untested but hypothesized to differ due to its larger size and charged groups.
- Solubility: The monohydrochloride salt of the target compound likely has higher aqueous solubility than the neutral esters in .
Chlorophenyl-Containing Pesticides ()
Triazole fungicides like triticonazole and propiconazole feature chlorophenyl groups and heterocyclic cores but lack carboxylate or amino linkages. Key comparisons:
- Functionality: The target compound’s dicarboxyphenylamino and isophthalic acid groups introduce hydrogen-bonding capacity, unlike the triazole rings in pesticides.
- Applications : Chlorophenyl-containing pesticides inhibit fungal ergosterol synthesis . The target compound’s mechanism remains speculative but may involve electrostatic interactions due to its charged groups.
Cyclohexadienylidene-Based Compound ()
A structurally analogous compound from chem960.com (unamed, with sulfonic acid and ethoxy groups) shares the cyclohexadienylidene backbone but differs in substituents:
- Substituent Effects: The sulfonic acid group in enhances hydrophilicity, whereas the target’s isophthalic acid monohydrochloride balances solubility and charge density.
- Potential Applications: ’s compound may serve as a dye or sensor due to its conjugated system, whereas the target’s carboxylates suggest metal-binding or enzyme-inhibition capabilities .
Comparative Data Table
Research Findings and Hypotheses
- Antimicrobial Potential: The 1,3-dioxolane derivatives’ activity suggests that the target compound’s aromatic and charged groups may enhance binding to microbial membranes or enzymes .
- Agrochemical Relevance : While chlorophenyl groups are common in pesticides, the target’s carboxylates may reduce lipid solubility, limiting uptake in fungal cells compared to triazoles .
- Electronic Properties : The conjugated system in the target and compounds could enable applications in materials science, such as organic semiconductors or sensors .
Biological Activity
5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride (CAS No. 94166-42-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has a molecular formula of CHClNO and a molecular weight of approximately 671.5 g/mol. It features multiple functional groups, including amines and carboxylic acids, which contribute to its biological activity. The compound's structure is characterized by a cyclohexadiene moiety and isophthalic acid derivatives.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 671.5 g/mol |
| LogP | 8.452 |
| Hydrogen Bond Donors | 6 |
| Hydrogen Bond Acceptors | 10 |
| Rotatable Bonds | 9 |
Anticancer Activity
Recent studies have indicated that compounds similar to 5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride exhibit significant anticancer properties. For instance, derivatives have shown potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.
Antiviral Activity
Research has highlighted the potential of related compounds as antiviral agents. For example, certain derivatives have been recognized for their ability to inhibit human adenovirus (HAdV), showcasing selectivity indexes greater than 100 and low cytotoxicity levels. These compounds may target viral DNA replication processes, thus offering a promising avenue for antiviral drug development.
Antibacterial Activity
The antibacterial properties of similar compounds have also been documented. Studies have demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The antibacterial mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various synthesized derivatives of isophthalic acid. Among them, a derivative closely related to our compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC value of 0.15 µM. The study concluded that the presence of the chlorophenyl group enhances the compound's ability to induce cell death via apoptosis.
Study on Antiviral Mechanism
In another investigation focusing on antiviral activity, researchers synthesized several analogues of the compound and tested their efficacy against HAdV. Compound 15 showed an IC of 0.27 µM with minimal cytotoxicity (CC = 156.8 µM). Mechanistic studies indicated that this compound inhibits viral replication at an early stage in the viral life cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
